molecular formula C12H9ClN2O3 B8487605 4-(2-Chloro-5-pyridylmethyloxy)nitrobenzene

4-(2-Chloro-5-pyridylmethyloxy)nitrobenzene

Cat. No.: B8487605
M. Wt: 264.66 g/mol
InChI Key: JLTHAEURAVLZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-pyridylmethyloxy)nitrobenzene is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-5-[(4-nitrophenoxy)methyl]pyridine

InChI

InChI=1S/C12H9ClN2O3/c13-12-6-1-9(7-14-12)8-18-11-4-2-10(3-5-11)15(16)17/h1-7H,8H2

InChI Key

JLTHAEURAVLZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The substituted aniline compounds of formula (I) wherein W is oxygen can be prepared by the reaction of nitrophenol with a substituted pyridylalkyl halide to obtain the corresponding substituted nitrobenzene which is reduced to the desired substituted aniline of formula (I). For example, the reaction of 4-nitrophenol and 6-chloro-3-pyridylmethyl bromide gives 4-(2-chloro-5-pyridylmethyloxy)nitrobenzene which is then reduced to 4-(2-chloro-5-pyridylmethyloxy)aniline of formula I. Alternatively, the compounds of formula I can be prepared by the reaction of a halo-nitrobenzene with a substituted pyridylalkyl alcohol or substituted pyridylalkyl thiol followed by reduction of the nitro group. For example, the reaction of 4-fluoronitrobenzene and 5-bromo-2-pyridine methanol gives 4-(5-bromo-2-pyridylmethyloxy)nitrobenzene which is then reduced using, for example, iron powder to give 4-(5-bromo-2-pyridylmethyloxy)aniline.
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